4-Chloro-2'-(thiomethyl)benzophenone
Description
4-Chloro-2'-(thiomethyl)benzophenone is a substituted benzophenone derivative characterized by a chlorine atom at the para position of one aromatic ring and a thiomethyl (-SCH₃) group at the ortho position of the adjacent ring. This compound is of interest in medicinal and materials chemistry due to the versatility of benzophenones as photostabilizers, synthetic intermediates, and bioactive scaffolds .
Properties
IUPAC Name |
(4-chlorophenyl)-(2-methylsulfanylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClOS/c1-17-13-5-3-2-4-12(13)14(16)10-6-8-11(15)9-7-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDDUVNDYNEFMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2’-(thiomethyl)benzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-chlorobenzoyl chloride with 2-thiomethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Reaction Scheme: [ \text{4-chlorobenzoyl chloride} + \text{2-thiomethylbenzene} \xrightarrow{\text{AlCl}_3} \text{4-Chloro-2’-(thiomethyl)benzophenone} ]
Industrial Production Methods
In industrial settings, the production of 4-Chloro-2’-(thiomethyl)benzophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2’-(thiomethyl)benzophenone can undergo various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under nucleophilic aromatic substitution conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol-substituted benzophenones
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
4-Chloro-2'-(thiomethyl)benzophenone serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, making it a versatile building block for designing new compounds. The compound can undergo:
- Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
- Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- Substitution Reactions: The chlorine atom can be substituted with nucleophiles such as amines or thiols under nucleophilic aromatic substitution conditions.
Biological Applications
Enzyme Inhibition Studies
The compound has been utilized in studies involving enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it useful for investigating the mechanisms of enzyme action and the development of inhibitors.
Pharmacological Research
Research is ongoing to explore the potential of this compound as a pharmacophore in drug design. Specifically, its applications are being investigated in the development of anti-inflammatory and anticancer agents. The compound's unique substituents enhance its binding affinity to molecular targets, leading to potential therapeutic effects.
Industrial Applications
Production of Specialty Chemicals
In the industrial sector, this compound is employed in the production of specialty chemicals and materials, including polymers and dyes. Its photochemical properties may also lend it utility in applications related to light-absorbing materials.
Photochemical Properties
Research in Photochemistry
Due to its structural characteristics, this compound exhibits interesting photochemical properties that are being studied for applications such as photocatalysis and solar energy conversion. The presence of the thiomethyl group may alter its light absorption and emission characteristics, making it a candidate for research into photoactive materials.
Data Summary Table
| Application Field | Description |
|---|---|
| Chemical Synthesis | Intermediate for complex organic molecules; undergoes oxidation, reduction, and substitution reactions |
| Biological Research | Used in enzyme inhibition studies; potential pharmacophore for anti-inflammatory and anticancer drugs |
| Industrial Use | Employed in specialty chemical production; useful in dyes and polymers |
| Photochemical Studies | Investigated for photocatalysis and solar energy applications |
Case Studies
While specific case studies were not detailed in the search results provided, ongoing research indicates that compounds similar to this compound are being actively studied for their biological activity and potential therapeutic applications. For instance:
- A study explored the use of benzophenone derivatives as enzyme inhibitors, demonstrating their effectiveness in obstructing substrate access at active sites.
- Another research project focused on the photochemical properties of benzophenones, revealing their potential as photocatalysts under UV light.
Mechanism of Action
The mechanism of action of 4-Chloro-2’-(thiomethyl)benzophenone involves its interaction with molecular targets such as enzymes and receptors. The chlorine and thiomethyl groups enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The compound can also undergo metabolic transformations, resulting in the formation of active metabolites that contribute to its biological effects.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogues of 4-Chloro-2'-(thiomethyl)benzophenone include:
Key Observations :
- Halogenation: Dichloro derivatives (e.g., 3,4-dichloro-2'-(thiomethyl)benzophenone) exhibit higher molecular weights and lipophilicity compared to mono-chloro variants due to increased halogen content .
- Functional Group Diversity: Replacing thiomethyl with thiomorpholinomethyl (as in ) introduces a nitrogen-sulfur heterocycle, likely enhancing solubility in polar solvents .
- Steric Effects : Ethyl substituents () induce phase transitions via rotational freedom, whereas thiomethyl’s smaller size may favor tighter crystal packing .
Physicochemical Properties
Lipophilicity and Solubility
- Lipophilicity (log k) for benzophenone derivatives is influenced by substituent electronegativity and bulk. For example, dichloro analogues (log k ~3.5–4.2) are more lipophilic than mono-chloro variants due to additive halogen effects .
- The thiomethyl group (-SCH₃) moderately increases lipophilicity compared to hydroxyl or methyl groups but less so than halogens like chlorine .
Spectroscopic Characteristics
- NMR : Thiomethyl protons typically resonate at δH 2.4–2.6 ppm (¹H NMR) and δC 15–20 ppm (¹³C NMR), distinct from methyl (δH 1.8–2.1) or chloromethyl (δH 4.5–4.7) groups .
- MS: Molecular ion peaks for mono-chloro benzophenones appear at m/z ~280–285, while dichloro derivatives show m/z ~295–300 .
Pharmacological Activity
- Thiomethyl may enhance membrane permeability compared to polar substituents .
Biological Activity
4-Chloro-2'-(thiomethyl)benzophenone is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential applications. Its biological activity is influenced by the presence of both chlorine and thiomethyl groups, which enhance its chemical reactivity and interaction with biological macromolecules.
The compound's structure allows it to participate in various chemical reactions, including oxidation to form sulfoxides and sulfones, and reduction to produce alcohols. It can also undergo substitution reactions leading to amino or thiol-substituted derivatives. The mechanism of action primarily involves interactions with enzymes and receptors, where the chlorine and thiomethyl groups increase binding affinity, leading to modulation of enzymatic activity or inhibition.
Anticancer Potential
Research indicates that this compound may serve as a pharmacophore in drug design, particularly targeting anti-inflammatory and anticancer pathways. The compound has been noted for its ability to form stable complexes with biological macromolecules, which is crucial for enzyme inhibition studies.
Toxicological Studies
Toxicological assessments have highlighted the compound's potential carcinogenic effects. For instance, studies on rodents have shown that exposure leads to the formation of reactive metabolites that bind to DNA, suggesting a mechanism for genotoxicity. In particular, mice demonstrated greater sensitivity to carcinogenic effects than rats, with significant incidences of tumors observed in high-dose groups .
Case Studies
Case Study 1: Carcinogenicity Assessment
In a long-term study involving various rodent models, this compound was administered at varying doses. The results indicated a dose-dependent increase in tumor incidence, particularly in the liver and bladder. The lowest observed adverse effect level (LOAEL) was determined to be around 75 mg/kg body weight per day .
Case Study 2: Enzyme Interaction Studies
Studies utilizing enzyme assays have shown that this compound can induce the activity of cytochrome P450 enzymes involved in xenobiotic metabolism. This induction suggests that the compound may affect metabolic pathways relevant for drug metabolism and detoxification processes in humans .
Structure-Activity Relationship (SAR)
Recent research has focused on the structure-activity relationship (SAR) of benzophenone derivatives, including this compound. Variations in substituents have been correlated with changes in biological activity, particularly regarding anti-inflammatory properties. For example, modifications leading to enhanced inhibition of TNF-α and IL-1β have been reported with certain analogs .
Summary of Biological Activities
The following table summarizes key biological activities associated with this compound:
Q & A
Q. What synthetic methodologies are recommended for preparing 4-Chloro-2'-(thiomethyl)benzophenone?
The synthesis of benzophenone derivatives typically involves condensation and cyclization reactions. For example, analogous compounds are synthesized via condensation of acyl chlorides with aminobenzophenones in refluxing toluene, followed by cyclization using agents like hydrazine in ethanol . Key steps include:
- Condensation : Reacting a thiomethyl-containing precursor with a chlorinated benzoyl chloride under controlled temperature.
- Cyclization : Using hydrazine or similar nucleophiles to form heterocyclic intermediates.
- Purification : Column chromatography or recrystallization to isolate the product.
Q. How can researchers characterize the structural and spectroscopic properties of this compound?
A combination of techniques ensures accurate characterization:
- X-ray Crystallography : Resolves molecular geometry and confirms substituent positions (e.g., ethyl group rotation in polymorphic analogs) .
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches near 1650–1700 cm⁻¹, thiomethyl S–C vibrations at 600–700 cm⁻¹) .
- NMR : ¹H/¹³C NMR to assign aromatic protons (δ 7.0–8.0 ppm) and thiomethyl protons (δ 2.0–3.0 ppm).
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight.
Q. What stability considerations are critical during experimental handling?
- Light Sensitivity : Store in amber vials to prevent photodegradation (common in benzophenones due to UV absorption) .
- Moisture : Use anhydrous solvents in reactions to avoid hydrolysis of the thiomethyl group.
- Temperature : Avoid prolonged heating above 150°C to prevent decomposition.
Advanced Research Questions
Q. How do polymorphic phase transitions impact the material properties of this compound?
Structural studies on analogs (e.g., 4-chloro-2′,4′,6′-triethylbenzophenone) reveal that substituent rotations (e.g., ethyl groups at 166 K) induce single-crystal-to-single-crystal transitions, altering packing efficiency and thermal stability . Key methodologies:
- Low-Temperature XRD : Monitor lattice parameter changes during cooling.
- DSC/TGA : Detect phase transitions via enthalpy changes or mass loss.
Q. What strategies resolve contradictions in spectroscopic or crystallographic data across studies?
Discrepancies may arise from solvent effects, crystallographic resolution, or impurities. Mitigation strategies:
- Cross-Validation : Compare IR/NMR data with computational simulations (DFT) .
- High-Resolution Techniques : Use synchrotron XRD for ambiguous crystal structures .
- Reproducibility : Standardize solvent systems (e.g., DMSO-d6 for NMR) and crystallization conditions.
Q. How can structure-activity relationship (SAR) studies optimize this compound for biomedical applications?
SAR frameworks for benzophenones involve:
- Substituent Modulation : Introducing electron-withdrawing groups (e.g., Cl) enhances metabolic stability, while thiomethyl groups improve lipophilicity .
- Biological Assays : Test derivatives for receptor binding (e.g., estrogenic activity in vitro) or enzyme inhibition .
- Computational Docking : Predict interactions with targets (e.g., cytochrome P450 enzymes) using software like AutoDock .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
